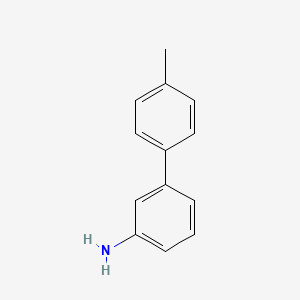

3-(4-Methylphenyl)aniline

描述

Structure

3D Structure

属性

IUPAC Name |

3-(4-methylphenyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N/c1-10-5-7-11(8-6-10)12-3-2-4-13(14)9-12/h2-9H,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCYGPGAOVHOANX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80361409 | |

| Record name | 4'-Methyl[1,1'-biphenyl]-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80361409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

400751-16-8 | |

| Record name | 4'-Methyl[1,1'-biphenyl]-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80361409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 4 Methylphenyl Aniline and Analogues

Classical Approaches in Organic Synthesis

Traditional methods for synthesizing 3-(4-methylphenyl)aniline and related compounds have long been the foundation of organic chemistry. These approaches, while effective, often involve multi-step processes and specific precursor requirements.

Condensation Reactions with p-Methylaniline Precursors

Condensation reactions represent a fundamental approach to forming the C-N bond in diarylamines. The reaction of p-toluidine (B81030) (4-methylaniline) with a suitable partner is a key strategy. For instance, the condensation of p-toluidine with benzoylacetone (B1666692) has been reported to produce (2Z)-3-[(4-methylphenyl)amino]-1-phenylbut-2-en-1-one. researchgate.net Similarly, reacting p-toluidine with salicylaldehyde (B1680747) can yield Schiff bases, which are versatile intermediates. journalijar.com Another example involves the reaction of 4-chloropyridine-3-sulfonamide (B47618) hydrochloride with 3-methylaniline to produce 4-(3'-methylphenyl)amino-3-pyridinesulfonamide. chemicalbook.com

A prominent and widely used condensation method is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction has proven effective for the synthesis of various diarylamines, including analogues of this compound. nih.govresearchgate.netacs.org The reaction generally involves an aryl halide or tosylate and an amine in the presence of a palladium catalyst and a base. acs.org For example, the coupling of substituted anilines with 6-bromopyrido[2,3-d]pyrimidine derivatives has been successfully achieved using this method. nih.gov The choice of ligand for the palladium catalyst is crucial and can significantly influence the reaction's efficiency. nih.govresearchgate.net

| Reactant 1 | Reactant 2 | Product | Catalyst/Conditions | Reference(s) |

| Benzoylacetone | p-Toluidine | (2Z)-3-[(4-methylphenyl)amino]-1-phenylbut-2-en-1-one | Condensation | researchgate.net |

| Salicylaldehyde | p-Toluidine | Schiff Base | Natural acid catalyst (kaffir lime) | journalijar.com |

| 4-Chloropyridine-3-sulfonamide hydrochloride | 3-Methylaniline | 4-(3'-Methylphenyl)amino-3-pyridinesulfonamide | Heat | chemicalbook.com |

| Substituted anilines | 6-Bromopyrido[2,3-d]pyrimidine | N6-substituted pyrido[2,3-d]pyrimidine-2,4,6-triamines | Pd(OAc)₂, (±)-BINAP, NaOt-Bu | nih.gov |

Catalytic Reduction Methods for Substituted Nitrobenzene (B124822) Derivatives

The reduction of a nitro group to an amine is a fundamental transformation in organic synthesis and provides a viable route to this compound. This approach typically starts with a substituted nitrobenzene, such as 4-[3-(4-methylphenyl)-1-propenyl]nitrobenzene. Catalytic hydrogenation of this precursor using a palladium-carbon catalyst under pressure yields 4-[3-(4-methylphenyl)propyl]aniline. prepchem.com

The choice of catalyst and reaction conditions is critical for achieving high yields and selectivity. Various catalytic systems have been explored for the reduction of aromatic nitro compounds. mdpi.comlboro.ac.uk For instance, silver nanoparticles stabilized on a pumice/chitosan substrate have been shown to be an effective catalyst for the conversion of nitrobenzene derivatives to their corresponding anilines under mild conditions. rsc.org The mechanism of nitrobenzene reduction over platinum catalysts has also been studied in detail, providing insights into the reaction pathways. lboro.ac.uk While this method is widely applicable, controlling the reaction to selectively produce the desired amine without over-reduction can sometimes be challenging. mdpi.comresearchgate.net

| Starting Material | Product | Catalyst System | Key Findings | Reference(s) |

| 4-[3-(4-Methylphenyl)-1-propenyl]nitrobenzene | 4-[3-(4-Methylphenyl)propyl]aniline | 10% Palladium-carbon | High-pressure catalytic reduction | prepchem.com |

| Nitrobenzene derivatives | Aniline (B41778) analogues | Silver nanoparticles on pumice/chitosan | Mild reaction conditions, high yields | rsc.org |

| Nitrobenzene | Aniline | Platinum catalyst | Mechanistic insights into reduction pathways | lboro.ac.uk |

Meerwein Arylation Reactions involving Methylaniline

The Meerwein arylation offers another classical pathway for the formation of carbon-carbon bonds, which can be a key step in the synthesis of biphenyl (B1667301) structures. This reaction involves the addition of an aryl diazonium salt to an activated alkene, catalyzed by a copper salt. mdma.ch While not a direct C-N bond formation method for diarylamines, it can be used to construct the biphenyl core of this compound, which can then be followed by a nitration and reduction sequence.

The general procedure involves diazotization of an aniline derivative, such as m-trifluoromethylaniline, followed by reaction with an alkene in the presence of a copper catalyst. mdma.ch The scope of the unsaturated component is broad, but the reaction can be accompanied by side reactions. Optimizing the concentration of the copper catalyst is often necessary to maximize the yield of the desired arylated product. mdma.ch

Advanced and Green Chemistry Synthesis Techniques

One-Pot Multicomponent Reactions Utilizing 4-Methylacetophenone and Aromatic Amines

One-pot multicomponent reactions (MCRs) are highly efficient processes where multiple starting materials react in a single reaction vessel to form a complex product, minimizing intermediate isolation steps. researchgate.netscispace.com Several MCRs have been developed for the synthesis of complex molecules starting from simple precursors like 4-methylacetophenone and aromatic amines.

For example, a three-component, one-pot condensation of 1-(4-methylphenyl)ethanone, aromatic aldehydes, and aromatic amines can afford 1-(4-methylphenyl)-3-aryl-3-arylamino-1-propanones in good yields. researchgate.net Another study reports the synthesis of N-[3-(4-methylphenyl)-3-oxo-1-arylpropyl]acetamides via a modified Dakin-West reaction using 4-methylacetophenone, aromatic aldehydes, and acetonitrile. researchgate.net Zirconium(IV) chloride has also been utilized as a catalyst for the one-pot synthesis of methylene-bis-β-amino ketones from acetophenone, aldehydes, and anilines. niscpr.res.in These MCRs offer several advantages, including operational simplicity and the ability to generate diverse molecular scaffolds. researchgate.net

| Reactants | Product Type | Catalyst/Conditions | Key Advantages | Reference(s) |

| 1-(4-Methylphenyl)ethanone, aromatic aldehydes, aromatic amines | 1-(4-Methylphenyl)-3-aryl-3-arylamino-1-propanones | Catalytic concentrated HCl | One-pot, good yields | researchgate.net |

| 4-Methylacetophenone, aromatic aldehydes, acetonitrile | N-[3-(4-methylphenyl)-3-oxo-1-arylpropyl]acetamides | Trifluoroacetic acid | Small catalyst loading, moderate temperatures | researchgate.net |

| Acetophenone, methylene-bis-methoxybenzaldehyde, aniline | Methylene-bis-β-amino ketones | Zirconium(IV) chloride | ZrCl₄ catalyzed, good yield | niscpr.res.in |

Metal-Free Catalysis in C-N Bond Formations

The development of metal-free catalytic systems for C-N bond formation is a major focus of green chemistry, aiming to avoid the use of often toxic and expensive transition metals. nih.govrsc.org Several innovative metal-free approaches for the synthesis of diarylamines have been reported.

One such method involves a desulfinylative Smiles rearrangement of sulfinamides to directly yield diarylamines under mild, metal-free conditions. nih.govacs.org This transformation is particularly effective for producing sterically hindered diarylamines. Another approach describes the synthesis of symmetric diarylamines from 2-nitropropane (B154153) and electron-rich arenes via a twofold intermolecular electrophilic C-H functionalization in polyphosphoric acid. rsc.orgrsc.org Furthermore, metal-free amination processes have been developed using novel amine sources like p-toluene sulfonyl triazene, which reacts with aryl boronic acids to form N-substituted anilines. researchgate.net The use of hypervalent iodine reagents has also enabled metal-free C-N bond formation through oxidative amination processes. hbni.ac.in These methods represent a significant step towards more sustainable and environmentally friendly synthesis of diarylamines. semanticscholar.org

| Reaction Type | Key Reagents | Product | Key Features | Reference(s) |

| Desulfinylative Smiles Rearrangement | Sulfinamides | Diarylamines | Mild, metal-free, for sterically hindered products | nih.govacs.org |

| C-H Functionalization | 2-Nitropropane, electron-rich arenes | Symmetric diarylamines | Twofold intermolecular electrophilic C-H functionalization | rsc.orgrsc.org |

| Amination with Novel Amine Source | p-Toluene sulfonyl triazene, aryl boronic acids | N-Substituted anilines | Metal-free, noncatalytic | researchgate.net |

| Oxidative Amination | Anilines, mesitylene | Carbazoles | Hypervalent iodine(III) mediated | hbni.ac.in |

Suzuki Coupling Reactions for Arylated Analogs

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon (C-C) bonds, particularly for creating biaryl systems. solubilityofthings.comacs.org This palladium-catalyzed reaction joins an organoboron compound (typically a boronic acid or ester) with an organohalide or triflate. nih.gov Its widespread use is due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and stability of the starting materials. nih.gov

For the synthesis of arylated aniline analogs like this compound, a Suzuki coupling would typically involve the reaction of 3-haloaniline (e.g., 3-bromoaniline (B18343) or 3-iodoaniline) with 4-methylphenylboronic acid. Alternatively, the coupling could be performed between 3-aminophenylboronic acid and a 4-methyl-substituted aryl halide. The reaction is catalyzed by a palladium complex, often with a phosphine (B1218219) ligand, in the presence of a base. wikipedia.org

The general catalytic cycle for the Suzuki-Miyaura coupling involves three primary steps:

Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide to form a palladium(II) species.

Transmetalation: The organoboron compound, activated by the base, transfers its organic group to the palladium(II) complex.

Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the palladium(0) catalyst.

Modern advancements have introduced highly active and stable precatalysts, such as those incorporating N-heterocyclic carbene (NHC) ligands, which can improve reaction efficiency and substrate scope. wikipedia.org The choice of catalyst, ligand, base, and solvent is critical for optimizing the reaction yield and can be tailored to the specific substrates being coupled. nih.gov

Table 1: Representative Conditions for Suzuki Coupling of Arylated Anilines

| Component | Example | Purpose |

| Aryl Halide | 3-Bromoaniline | Electrophilic coupling partner |

| Boronic Acid | 4-Methylphenylboronic acid | Nucleophilic coupling partner |

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ | Facilitates the C-C bond formation |

| Ligand | PPh₃, PCy₃, SPhos | Stabilizes the catalyst and modulates reactivity |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid for transmetalation |

| Solvent | Toluene, Dioxane, THF/H₂O | Solubilizes reactants and facilitates the reaction |

Synthesis of Related Compounds with Structural Homologies

Preparation of 2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]aniline Derivatives

The synthesis of 2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]aniline derivatives is an example of constructing heterocyclic systems on an aniline core. The 1,2,4-oxadiazole (B8745197) ring is a common motif in medicinal chemistry, often used as a bioisosteric replacement for ester or amide groups. ontosight.ai

A prominent synthetic route involves the reaction of an amidoxime (B1450833) with an isatoic anhydride (B1165640). ontosight.ai For the target compound, 4-methylbenzamidoxime is reacted with isatoic anhydride in a sodium hydroxide-dimethyl sulfoxide (B87167) (NaOH-DMSO) medium at ambient temperature. This method is efficient and avoids the need for protecting groups on the aniline nitrogen. ontosight.ai The reaction proceeds through the cyclization and condensation of the two starting materials to form the 1,2,4-oxadiazole ring system attached to the aniline moiety. Advances in this area include room-temperature protocols that improve the synthesis of thermosensitive derivatives. ontosight.ai

Table 2: Synthesis of 2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]aniline

| Reactant 1 | Reactant 2 | Solvent/Base | Temperature | Key Feature |

| 4-Methylbenzamidoxime | Isatoic anhydride | DMSO/NaOH | Room Temperature | Group-tolerant, one-pot synthesis |

Synthetic Routes to 4-[3-(4-Methylphenyl)propyl]aniline

The synthesis of 4-[3-(4-Methylphenyl)propyl]aniline involves the formation of a propyl linker between the two aromatic rings. A common strategy to achieve this is through the reduction of an unsaturated precursor.

One documented method starts with 4-[3-(4-methylphenyl)-1-propenyl]nitrobenzene. This intermediate contains both a nitro group and a carbon-carbon double bond. Both of these functional groups can be reduced simultaneously in a single step through catalytic hydrogenation. The reaction is carried out using 10% palladium on carbon (Pd/C) as the catalyst in an ethanol (B145695) solvent under a high pressure of hydrogen gas (50 atm). This process reduces the nitro group to an amine and saturates the propenyl double bond to a propyl chain, yielding the final product, 4-[3-(4-Methylphenyl)propyl]aniline.

Table 3: Catalytic Reduction for 4-[3-(4-Methylphenyl)propyl]aniline Synthesis

| Starting Material | Catalyst | Solvent | Pressure | Product |

| 4-[3-(4-Methylphenyl)-1-propenyl]nitrobenzene | 10% Palladium on Carbon | Ethanol | 50 atm | 4-[3-(4-Methylphenyl)propyl]aniline |

Synthesis of 4-(4-amino-3-methyl-phenyl)-2-methyl-aniline and its Derivatives

The compound 4-(4-amino-3-methyl-phenyl)-2-methyl-aniline, also known as 3,3'-dimethyl-4,4'-diaminobiphenyl or o-tolidine, is a biphenyl derivative with amino and methyl groups on both phenyl rings. lookchem.comiucr.orgchemspider.com Such symmetrical biaryl amines can be synthesized through various coupling reactions.

One classical approach is the Ullmann condensation, which involves the copper-catalyzed coupling of two aryl halide molecules. wikipedia.orgorganic-chemistry.org In a potential synthesis of 4-(4-amino-3-methyl-phenyl)-2-methyl-aniline, a starting material such as 4-halo-2-methylaniline could be subjected to Ullmann conditions. The reaction typically requires a copper catalyst, often in stoichiometric amounts, and is conducted at high temperatures in a polar, high-boiling solvent like N-methylpyrrolidone or dimethylformamide. wikipedia.org Modern variations of the Ullmann reaction utilize catalytic amounts of soluble copper salts, often in the presence of a ligand, which can allow for milder reaction conditions. google.comnih.gov The reaction proceeds by the formation of an organocopper intermediate, followed by coupling to yield the biphenyl structure.

Another powerful method is the Suzuki coupling, which would involve the palladium-catalyzed reaction of a suitably substituted aminomethylphenylboronic acid with a corresponding aminomethylphenyl halide.

Table 4: Hypothetical Ullmann Coupling for 4-(4-amino-3-methyl-phenyl)-2-methyl-aniline

| Reactant | Catalyst | Solvent | Temperature | Product |

| 4-Iodo-2-methylaniline | Copper powder or Cu(I) salt | DMF, NMP | >150 °C | 4-(4-amino-3-methyl-phenyl)-2-methyl-aniline |

Synthesis of N-(3-chloro-4-methylphenyl)-3-methyl-5-oxo-5H-organic-chemistry.orgresearchgate.netthiazolo[3,2-a]pyrimidine-6-carboxamide from 3-chloro-4-methylaniline (B146341)

The synthesis of this complex heterocyclic system involves the formation of an amide bond between 3-chloro-4-methylaniline and a thiazolo[3,2-a]pyrimidine carboxylic acid derivative. Thiazolo[3,2-a]pyrimidines are known for a range of biological activities. researchgate.net

A general synthetic route would start with the pre-formed 3-methyl-5-oxo-5H- solubilityofthings.comontosight.aithiazolo[3,2-a]pyrimidine-6-carboxylic acid. This carboxylic acid is then activated to facilitate amide bond formation. Common activation methods include conversion to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, or by using peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). prepchem.com

The activated carboxylic acid derivative is then reacted with 3-chloro-4-methylaniline in the presence of a base (like triethylamine (B128534) or pyridine) to neutralize the acid byproduct and drive the reaction to completion, yielding the final N-(3-chloro-4-methylphenyl)-3-methyl-5-oxo-5H- solubilityofthings.comontosight.aithiazolo[3,2-a]pyrimidine-6-carboxamide.

Table 5: General Synthesis of a Thiazolo[3,2-a]pyrimidine Carboxamide Derivative

| Step | Reactants | Reagents | Purpose |

| 1. Activation | 3-methyl-5-oxo-5H- solubilityofthings.comontosight.aithiazolo[3,2-a]pyrimidine-6-carboxylic acid | Thionyl chloride or HATU | Forms a reactive acyl chloride or activated ester |

| 2. Amide Coupling | Activated acid, 3-chloro-4-methylaniline | Triethylamine or Pyridine | Forms the final amide product |

Mechanistic Investigations of Reactions Involving 3 4 Methylphenyl Aniline

Reaction Pathways and Intermediates in Synthesis

The synthesis of 3-(4-Methylphenyl)aniline, a non-symmetrical diarylamine, is predominantly achieved through cross-coupling reactions that facilitate the formation of a carbon-nitrogen (C-N) bond between two aryl groups. Understanding the underlying mechanisms of these reactions is crucial for controlling reaction outcomes and improving efficiency.

Proposed Mechanisms for C-N Bond Formations

The construction of the C-N bond in diarylamines like this compound is primarily accomplished through transition-metal-catalyzed cross-coupling reactions. The two most prominent methods are the Buchwald-Hartwig amination and the Ullmann condensation.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction has become a cornerstone of modern organic synthesis for C-N bond formation due to its broad substrate scope and functional group tolerance. The catalytic cycle for the synthesis of this compound would typically involve the coupling of an aryl halide (e.g., 3-bromotoluene or 4-bromotoluene) with the corresponding aniline (B41778) (p-toluidine or m-toluidine).

The generally accepted mechanism proceeds through the following key steps wikipedia.orgresearchgate.net:

Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl halide (Ar-X) to form a palladium(II) intermediate.

Amine Coordination and Deprotonation: The amine (Ar'-NH₂) coordinates to the palladium(II) center, followed by deprotonation by a base to form a palladium amido complex.

Reductive Elimination: The diarylamine product is formed by the reductive elimination from the palladium amido complex, regenerating the palladium(0) catalyst.

An unproductive side reaction that can compete with reductive elimination is β-hydride elimination, which can lead to hydrodehalogenation of the starting aryl halide wikipedia.org.

Ullmann Condensation: This classical copper-catalyzed reaction represents an older but still relevant method for the synthesis of diarylamines. The traditional Ullmann reaction often requires harsh conditions, including high temperatures and stoichiometric amounts of copper chemistryviews.org. Modern variations, however, utilize soluble copper catalysts with ligands, allowing for milder reaction conditions.

The mechanism of the Ullmann-type reaction is thought to involve the formation of a copper(I) amide, which then reacts with the aryl halide. A proposed catalytic cycle involves mdpi.com:

Formation of a copper(I) amido complex from the starting aniline and a copper(I) source.

Oxidative addition of the aryl halide to the copper(I) amido complex to form a copper(III) intermediate.

Reductive elimination from the copper(III) intermediate to yield the diarylamine and regenerate the active copper(I) catalyst.

Recent studies on related systems have also explored transition-metal-free methods, such as the desulfinylative Smiles rearrangement, which proceeds under mild conditions and offers an alternative pathway to diarylamines acs.orgnih.gov.

Role of Catalysts in Reaction Efficiency and Selectivity

The choice of catalyst and associated ligands is paramount in determining the efficiency and selectivity of diarylamine synthesis.

In Buchwald-Hartwig amination , the development of sophisticated phosphine (B1218219) ligands has been instrumental in expanding the reaction's scope. For the synthesis of a sterically hindered diarylamine like this compound, bulky and electron-rich phosphine ligands are often employed. These ligands facilitate the oxidative addition and reductive elimination steps of the catalytic cycle. The steric bulk of the ligand can also influence the selectivity of the reaction, particularly in cases where multiple reactive sites are present on the substrates. A "cocktail"-type catalytic system, where multiple types of catalytic centers (complexes, clusters, and nanoparticles) are generated in situ, has been proposed to contribute to the high efficiency of some palladium-catalyzed aminations researchgate.net.

In Ullmann-type reactions , the use of ligands such as 1,4-bis(diphenylphosphino)butane (dppb) in conjunction with a copper catalyst has been shown to enable the coupling of a wide range of substrates under milder conditions than traditional Ullmann reactions chemistryviews.org. The ligand can influence the solubility and reactivity of the copper catalyst, thereby affecting the reaction rate and yield. For para-substituted nitroarenes, electron-poor substrates have been found to give better results in some copper-catalyzed systems chemistryviews.org.

The table below summarizes the key components and their roles in the catalytic synthesis of diarylamines.

| Reaction | Catalyst | Ligand Type | Role of Ligand | Base |

| Buchwald-Hartwig | Palladium(0) | Bulky, electron-rich phosphines | Stabilizes Pd(0), facilitates oxidative addition and reductive elimination | Strong, non-nucleophilic (e.g., NaOtBu) |

| Ullmann-type | Copper(I) or (II) | Diamines, phosphines, etc. | Increases catalyst solubility and reactivity | Inorganic bases (e.g., K₂CO₃, Cs₂CO₃) |

Study of Intramolecular Cyclization and Condensation Reactions

Diarylamines, including this compound, can undergo intramolecular cyclization reactions to form various heterocyclic structures, most notably carbazoles. These reactions typically involve the formation of a new carbon-carbon bond between the two aryl rings.

One such method is the photostimulated SRN1 (radical-nucleophilic substitution) reaction of diarylamines. In this process, a diarylamine containing a leaving group (e.g., a halogen) on one of the aryl rings can be induced to cyclize upon photostimulation. This intramolecular C-C bond formation has been shown to produce carbazoles in very good to excellent yields nih.gov. For instance, a substituted N-(2-bromophenyl)aniline derivative could undergo intramolecular cyclization to form the corresponding carbazole.

Another approach involves the palladium-catalyzed intramolecular C-H arylation. In this type of reaction, a C-H bond on one aryl ring of the diarylamine is activated by a palladium catalyst and subsequently couples with an aryl halide moiety on the other ring to form the carbazole skeleton.

Condensation reactions involving diarylamines are less common but can occur under specific conditions. For example, in the presence of a suitable coupling partner, the nitrogen atom of the diarylamine can participate in reactions that lead to the formation of larger, more complex molecules. Copper-catalyzed aerobic oxidative N-N coupling of diarylamines has been reported to form tetraarylhydrazines acs.orgnih.gov.

Photochemistry and Fragmentation Patterns of Related Oxazoline Systems

While specific photochemical studies on oxazoline systems directly derived from this compound are not extensively documented, the photochemistry of related aryl-substituted oxazolines and the fragmentation patterns of diarylamines provide valuable analogous information.

Oxazolines are five-membered heterocyclic compounds that can exhibit interesting photochemical behavior, particularly when substituted with aromatic groups. The photochemistry of poly(2-oxazoline)s bearing photolabile protecting groups has been investigated, where UV irradiation can be used to deprotect functional groups, leading to applications such as in-situ gel formation mdpi.com. This demonstrates the potential for light-induced transformations in oxazoline-containing systems.

The fragmentation patterns of molecules upon ionization in a mass spectrometer provide crucial information about their structure. For diarylamines, electron ionization (EI) mass spectrometry typically leads to the formation of a molecular ion, which then undergoes fragmentation. The fragmentation pathways are influenced by the substituents on the aryl rings.

In the case of triarylamine derivatives, which are structurally related to diarylamines, high-energy collision dissociation (HCD) experiments have shown that specific structures exhibit distinct fragmentation patterns. The C-N bond connecting the aryl groups is often a site of cleavage mdpi.com. For diarylamines with methyl substituents, fragmentation can be influenced by the electron-donating nature of the methyl group, which can affect the stability of the resulting fragment ions mdpi.com. Common fragmentation patterns for amines include alpha-cleavage, where the bond adjacent to the nitrogen atom is broken.

The following table illustrates some common fragment ions observed in the mass spectra of alkyl-substituted aromatic amines.

| Fragmentation Type | Description | Common Fragment Ions |

| Molecular Ion (M⁺) | The intact molecule with one electron removed. | [C₁₃H₁₃N]⁺ |

| Loss of a Methyl Radical | Cleavage of a methyl group from the molecular ion. | [M - CH₃]⁺ |

| C-N Bond Cleavage | Fission of the bond between the nitrogen and one of the aryl rings. | [C₇H₇]⁺, [C₆H₄N]⁺ |

Computational Studies on Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for elucidating the intricate details of reaction mechanisms, including those involved in the synthesis of diarylamines.

Density Functional Theory (DFT) for Reaction Pathway Elucidation

DFT calculations have been extensively employed to study the mechanisms of Buchwald-Hartwig amination and Ullmann-type reactions. These studies provide valuable information on the geometries of reactants, transition states, and intermediates, as well as the activation energies associated with different reaction pathways.

For the Buchwald-Hartwig amination , DFT studies have been used to investigate the effect of ligands on the catalytic cycle. For instance, calculations can rationalize the superior performance of bulky, electron-rich phosphine ligands by demonstrating how they lower the energy barriers for the rate-determining steps, such as oxidative addition or reductive elimination. DFT has also been used to explore the role of the base and the potential for different reaction pathways, including those involving monomeric or dimeric palladium species nih.gov. A computational study on the amination of aryl bromides with ammonia using a chelate phosphine ligand helped to elucidate the role of the ligand and the base in the process nih.gov.

The table below presents a hypothetical comparison of calculated activation energies for the rate-determining step in the synthesis of a substituted diarylamine, illustrating the type of data that can be obtained from DFT studies.

| Ligand | Substituent on Aryl Halide | Calculated Activation Energy (kcal/mol) |

| Triphenylphosphine | None | 25.2 |

| Tri(t-butyl)phosphine | None | 20.5 |

| Tri(t-butyl)phosphine | Electron-donating | 21.8 |

| Tri(t-butyl)phosphine | Electron-withdrawing | 19.7 |

These computational insights are invaluable for the rational design of more efficient and selective catalytic systems for the synthesis of this compound and other valuable diarylamines.

Kinetics and Thermodynamics of Reactions with Hydroxyl Radicals

The reaction of 4-methylaniline with hydroxyl radicals (•OH) is of significant interest, particularly in the context of atmospheric chemistry, as these reactions contribute to the degradation of volatile organic compounds. mdpi.com Computational studies, employing methods such as the M06-2X and CCSD(T) with a 6-311++G(3df,2p) basis set, have provided detailed insights into the kinetics and thermodynamics of this reaction. mdpi.comresearchgate.net The kinetics are often calculated using transition state theory (TST) and the microcanonical Rice–Ramsperger–Kassel–Marcus (RRKM) theory. mdpi.comresearchgate.net

The velocity of the reaction between 4-methylaniline and hydroxyl radicals is notably faster than that of toluene with hydroxyl radicals under ambient conditions. mdpi.comresearchgate.net However, it is slower than the reaction of aniline with hydroxyl radicals. mdpi.comresearchgate.net This indicates that the methyl group in the para position influences the reactivity of the aniline derivative.

Below are interactive data tables summarizing the kinetic and thermodynamic parameters for the reaction of 4-methylaniline with hydroxyl radicals.

| Temperature (K) | Pressure (Torr) | Total Rate Coefficient (k_total) |

|---|---|---|

| 300-2000 | 760 | 2.04 × 10⁻¹⁸ T²·⁰⁷ exp[(11.2 kJ/mol)/RT] cm³/s |

| Reaction | Relative Velocity |

|---|---|

| 4-Methylaniline + •OH | - |

| Toluene + •OH | Approximately 10 times slower than 4-methylaniline + •OH |

| Aniline + •OH | Faster than 4-methylaniline + •OH |

Analysis of Intermolecular Interactions in Reaction Systems

The reaction between 4-methylaniline and hydroxyl radicals is fundamentally governed by intermolecular interactions between the two species. While direct and specific computational analyses of the intermolecular forces for this particular reaction system are not extensively detailed in the available literature, the underlying principles of such interactions can be inferred from the nature of the reactants and the reaction mechanism.

The initial approach of the hydroxyl radical to the 4-methylaniline molecule is guided by long-range intermolecular forces. These include:

Van der Waals forces: These are weak, non-specific attractions and repulsions between the electron clouds of the two molecules. They play a role in the initial orientation of the reactants.

Dipole-dipole interactions: 4-methylaniline possesses a permanent dipole moment due to the electron-donating amino group and the slightly electron-donating methyl group. The hydroxyl radical is also a polar species. The interaction between these permanent dipoles will influence the trajectory of the radical's approach.

Hydrogen bonding: The hydroxyl radical can act as a hydrogen bond acceptor or donor. In the initial stages of the reaction, a transient hydrogen bond may form between the hydrogen of the hydroxyl radical and the nitrogen of the amino group, or between the oxygen of the hydroxyl radical and a hydrogen of the amino group. This interaction can pre-orient the reactants for the subsequent hydrogen abstraction or addition steps.

The computational studies on the reaction mechanism implicitly account for these interactions in the calculation of the potential energy surface. The formation of pre-reaction complexes, which are stabilized by these intermolecular forces, is a common feature in such reactions. These complexes represent local minima on the potential energy surface before the system proceeds to the transition state.

For the hydrogen abstraction pathway from the amino group, the transition state involves the partial breaking of the N-H bond and the partial formation of the H-O bond. The geometry and energy of this transition state are critically dependent on the intermolecular forces that bring the reactants into the correct orientation for the reaction to occur. Similarly, for the addition of the hydroxyl radical to the aromatic ring, the transition state involves the formation of a new C-O bond, and its stability is influenced by the electrostatic and van der Waals interactions between the radical and the electron-rich aromatic ring.

Advanced Spectroscopic Characterization and Computational Chemistry Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

¹H NMR and ¹³C NMR Chemical Shift Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for characterizing the carbon-hydrogen framework of 3-(4-Methylphenyl)aniline. The chemical shifts (δ), reported in parts per million (ppm), indicate the electronic environment of the protons and carbons, respectively.

In the ¹H NMR spectrum, the aromatic protons typically appear in the downfield region (δ 6.5-8.0 ppm) due to the deshielding effect of the aromatic rings. The methyl group protons, being more shielded, resonate at a higher field (upfield), generally around δ 2.3 ppm. The amine (NH₂) protons can appear over a broad range and their signal may be broadened due to exchange processes.

The ¹³C NMR spectrum provides information on each carbon atom in the molecule. The carbons of the aromatic rings resonate in the range of δ 110-150 ppm. The methyl carbon, being an sp³ hybridized carbon, appears at a much higher field, typically around δ 20-25 ppm. The specific chemical shifts are influenced by the electronic effects of the substituents on each ring. For instance, the carbon atom attached to the nitrogen of the amine group will have a different chemical shift compared to the other aromatic carbons.

Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for this compound Moieties

| Functional Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Aromatic Protons | 6.5 - 8.0 | 110 - 150 |

| Amine (NH₂) Proton | Variable | - |

| Methyl (CH₃) Protons | ~2.3 | ~20-25 |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

2D NMR Techniques for Connectivity Assignments

Two-dimensional (2D) NMR techniques are instrumental in establishing the connectivity between atoms within the this compound molecule. sdsu.eduscience.gov These experiments provide correlation maps that reveal through-bond and through-space relationships.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. sdsu.edu Cross-peaks in the COSY spectrum of this compound would confirm the connectivity of protons within each of the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. sdsu.edu For this compound, the HSQC spectrum would show cross-peaks connecting each aromatic proton to its attached carbon and the methyl protons to the methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals longer-range couplings between protons and carbons, typically over two or three bonds. sdsu.edu This is particularly useful for establishing the connection between the two aromatic rings and the position of the methyl and amine substituents. For example, correlations would be expected between the protons on one ring and the carbons of the other ring at the point of their linkage.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. tu.edu.iqvscht.cz The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its structural features.

The presence of the primary amine (NH₂) group is indicated by two distinct stretching vibrations in the region of 3300-3500 cm⁻¹. uc.eduwpmucdn.com The aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group appears just below 3000 cm⁻¹. tu.edu.iqvscht.cz The C=C stretching vibrations within the aromatic rings give rise to absorptions in the 1400-1600 cm⁻¹ region. tu.edu.iq The C-N stretching vibration of the aromatic amine is usually found in the 1250-1360 cm⁻¹ range.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) |

| N-H (Amine) | Asymmetric & Symmetric Stretching | 3300 - 3500 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H (Methyl) | Stretching | 2850 - 3000 |

| Aromatic C=C | Stretching | 1400 - 1600 |

| C-N (Aromatic Amine) | Stretching | 1250 - 1360 |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides crucial information about the molecular weight of a compound and its fragmentation pattern, which can aid in structural elucidation. libretexts.orgchemguide.co.uk

For this compound, the molecular ion peak (M⁺) in the mass spectrum would correspond to its molecular weight. The fragmentation of the molecular ion under electron ionization can lead to the formation of various daughter ions. Common fragmentation pathways for aromatic amines include the loss of a hydrogen atom or the cleavage of the C-N bond. The presence of the methylphenyl group will also influence the fragmentation, potentially leading to the formation of a tropylium ion (C₇H₇⁺) fragment, which is a common and stable carbocation in mass spectrometry. Analyzing these fragmentation patterns provides valuable structural information. libretexts.orgchemguide.co.ukresearchgate.net

Theoretical Spectroscopy and Computational Methods

Computational chemistry provides a powerful complement to experimental spectroscopic techniques by offering theoretical insights into molecular structure, properties, and spectra.

Density Functional Theory (DFT) for Vibrational and Electronic Spectra

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It is widely employed to predict various molecular properties, including vibrational frequencies and electronic transitions.

By performing DFT calculations, the vibrational frequencies of this compound can be computed and compared with the experimental IR spectrum. researchgate.netmaterialsciencejournal.orgsphinxsai.com This comparison aids in the definitive assignment of the observed absorption bands to specific vibrational modes within the molecule. Similarly, Time-Dependent DFT (TD-DFT) can be used to simulate the electronic absorption spectrum (UV-Vis), providing insights into the electronic transitions responsible for the observed absorptions. nih.govnih.gov These theoretical calculations offer a deeper understanding of the molecule's vibrational and electronic properties at the atomic level.

Hartree-Fock Calculations for Molecular Geometry and Frequencies

Hartree-Fock (HF) calculations, a foundational ab initio method in computational chemistry, provide valuable insights into the molecular geometry and vibrational frequencies of this compound. This method approximates the many-electron wavefunction as a single Slater determinant, allowing for the calculation of the electronic structure and, consequently, the equilibrium geometry of the molecule.

Once the optimized geometry is obtained, vibrational frequency calculations can be performed. This is achieved by calculating the second derivatives of the energy with respect to the atomic coordinates. The resulting frequencies correspond to the different vibrational modes of the molecule. It is a common practice to scale the calculated Hartree-Fock frequencies to better match experimental values, as the HF method tends to overestimate vibrational frequencies due to the neglect of electron correlation. researchgate.net For aniline (B41778) and its derivatives, vibrational spectra have been studied, and assignments for various modes, such as N-H stretching and C-N stretching, have been proposed based on theoretical calculations. materialsciencejournal.orgresearchgate.net

HOMO-LUMO Analysis and Molecular Electrostatic Potential (MEP) Mapping

The electronic properties of this compound can be further elucidated through Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) analysis, along with Molecular Electrostatic Potential (MEP) mapping. These analyses, typically performed using Density Functional Theory (DFT), provide insights into the molecule's reactivity and intermolecular interaction sites.

The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. thaiscience.info The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining the molecule's chemical reactivity, kinetic stability, and polarizability. nih.govajchem-a.com A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability. For methyl-substituted anilines, the position of the methyl group influences the HOMO-LUMO energy gap. researchgate.net

The Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. wolfram.comuni-muenchen.de It is a useful tool for identifying the regions of a molecule that are rich or poor in electrons, thereby predicting sites for electrophilic and nucleophilic attack. researchgate.nettci-thaijo.org The MEP is color-coded, with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential). For aniline derivatives, the MEP can reveal the electrophilic and nucleophilic reactive sites. thaiscience.info

| Parameter | Description | Significance |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Relates to chemical reactivity, stability, and polarizability. |

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitations

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to study the excited-state properties of molecules, including their electronic absorption spectra. By calculating the vertical excitation energies and oscillator strengths, TD-DFT can predict the position and intensity of absorption bands in the UV-Vis spectrum.

The application of TD-DFT allows for the investigation of electronic transitions from the ground state to various excited states. This provides a theoretical basis for understanding the photophysical properties of this compound. While specific TD-DFT studies on this compound are not detailed in the provided search results, the methodology is widely applied to organic molecules to simulate their electronic spectra. The accuracy of TD-DFT calculations can depend on the choice of the exchange-correlation functional and the basis set.

X-ray Diffraction Studies for Solid-State Structures

Crystal Structure Analysis and Packing

Through single-crystal XRD analysis, the crystal system, space group, and unit cell dimensions of a compound can be determined. mdpi.com This information reveals how the molecules of this compound are arranged in the crystal lattice. The analysis of the crystal packing can identify intermolecular interactions, such as hydrogen bonds and π-π stacking, which play a crucial role in stabilizing the crystal structure. iucr.orgiucr.org For instance, in the crystal structure of a related compound, (E)-N,N-Diethyl-4-{[(4-methoxyphenyl)imino]methyl}aniline, the aromatic rings are inclined to each other, and the crystal packing is influenced by weak C—H⋯π interactions. nih.gov

| Parameter | Description |

| Crystal System | The symmetry of the unit cell (e.g., monoclinic, orthorhombic). |

| Space Group | The set of symmetry operations that describe the crystal's symmetry. |

| Unit Cell Dimensions | The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). |

| Intermolecular Interactions | Forces between adjacent molecules in the crystal, such as hydrogen bonds and van der Waals forces. |

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal structure. researchgate.net By partitioning the crystal space into regions where the electron distribution of a promolecule dominates over the pro-crystal, the Hirshfeld surface provides a unique fingerprint of the intermolecular contacts.

Applications and Emerging Research Areas of 3 4 Methylphenyl Aniline and Derivatives

Role in Pharmaceutical and Medicinal Chemistry Research

The unique structure of 3-(4-Methylphenyl)aniline, featuring two aromatic rings connected by an amine linker, provides a versatile template for designing molecules that can interact with various biological targets. The substitution patterns on both phenyl rings can be systematically altered to fine-tune the compound's physicochemical properties, such as lipophilicity, electronic distribution, and steric bulk, which are critical for optimizing pharmacological activity.

Antimicrobial and Anticancer Agent Research

While specific studies focusing exclusively on the antimicrobial and anticancer properties of this compound are limited, the broader class of aniline (B41778) derivatives has shown significant promise in these areas.

Antimicrobial Research: Research has demonstrated that aniline derivatives can exhibit potent antibacterial activity. For instance, a study on trifluoro-anilines identified compounds with significant antibacterial and antibiofilm properties against pathogenic Vibrio species. nih.govmdpi.com These active compounds were found to disrupt bacterial cell membranes and reduce virulence factors. nih.govmdpi.com Another study on 4-anilinocoumarin derivatives revealed that some of these compounds exhibited significant inhibitory action against both Gram-positive and Gram-negative bacteria.

The general findings from these studies on related aniline compounds suggest that derivatives of this compound could be synthesized and evaluated for their potential as novel antimicrobial agents. The presence of the methylphenyl group might influence the lipophilicity and target interaction of such derivatives, potentially leading to compounds with improved efficacy.

Anticancer Research: The aniline scaffold is a key component in a variety of anticancer agents. Research on N-(substituted)-4-methyl aniline derivatives has led to the identification of compounds with potent anti-tumor and tubulin enzyme inhibitory activity. researchgate.net Specifically, one derivative demonstrated significant inhibitory activity on tumor growth, suggesting its potential as an anticancer agent. researchgate.net Furthermore, benzothiazole aniline derivatives have been investigated as anticancer agents, with some showing selective cytotoxic responses against various tumor cell lines. nih.gov The development of platinum (II) complexes of these aniline derivatives has also been explored to create new chemotherapy agents. nih.gov

These findings support the potential of this compound as a scaffold for the design of new anticancer drugs. The structural similarity to active compounds suggests that derivatives of this compound could be synthesized and screened for their antiproliferative activities against various cancer cell lines.

Development of Antitumour Agents and Structure-Activity Relationships

The development of effective antitumor agents often relies on understanding the structure-activity relationships (SAR) of a chemical series. For aniline derivatives, SAR studies have provided valuable insights into the structural features required for anticancer activity.

Quantitative structure-activity relationships (QSAR) have been formulated for antitumor aniline mustards, revealing that antitumor activity often parallels the rate of hydrolysis. nih.gov A significant finding from these studies is that the ideal lipophilicity for effectiveness against solid tumors appears to be much higher than that for leukemias. nih.gov This suggests that modifications to the this compound scaffold that increase lipophilicity might be beneficial for targeting solid tumors.

In the context of 4-anilino compounds, SAR studies have highlighted the features required for selective inhibition of key cancer-related enzymes like EGFR (epidermal growth factor receptor). researchgate.net For instance, in a series of 4-anilinoquinazoline derivatives, the substitution pattern on the aniline ring was found to be crucial for cytotoxic activity against human carcinoma cells. Specifically, the presence of certain substituents, such as a 4-bromo-2-fluoroaniline moiety, led to potent cytotoxic activity.

These examples underscore the importance of systematic structural modifications to the aniline core to optimize antitumor activity. For this compound, future SAR studies could involve synthesizing a library of derivatives with varying substituents on both aromatic rings and evaluating their antiproliferative effects to identify key structural determinants of activity.

Inhibitors of Enzymatic Activity (e.g., Carbonic Anhydrase, Histone Deacetylases)

Aniline derivatives have been explored as inhibitors of various enzymes implicated in disease, including carbonic anhydrases and histone deacetylases.

Carbonic Anhydrase Inhibition: Carbonic anhydrases (CAs) are a family of metalloenzymes that play a crucial role in various physiological processes. dergipark.org.tr Their inhibition has therapeutic applications in conditions like glaucoma, edema, and some types of cancer. dergipark.org.tr While direct studies on this compound as a CA inhibitor are not prominent, research on other aniline derivatives has shown inhibitory activity. For instance, a screening of aminophenols, aniline, and their N-acetylated derivatives revealed that these compounds could inhibit human CA isoforms I and II, albeit to a lesser extent than the standard inhibitor acetazolamide. dergipark.org.tr Another study on 7-amino-3,4-dihydroquinolin-2(1H)-one derivatives, which can be considered complex aniline structures, showed that some of these compounds were inhibitors of human CA isoforms, with a particular selectivity for the tumor-associated hCA IX. nih.gov

Histone Deacetylase Inhibition: Histone deacetylases (HDACs) are enzymes that play a critical role in gene expression regulation, and their inhibitors have emerged as a promising class of anticancer drugs. mdpi.commdpi.com Although specific research on this compound as an HDAC inhibitor is not widely reported, the general structure of many HDAC inhibitors incorporates an aromatic cap group that can be accommodated by the this compound scaffold. The development of selective HDAC inhibitors is an active area of research to minimize off-target effects. mdpi.com For example, computational and experimental approaches have been used to identify novel, selective inhibitors of HDAC4. nih.gov The design of multi-target HDAC inhibitors by incorporating structures from natural products is also being explored to enhance efficacy. nih.gov

Potential as Pharmaceutical Intermediates

Aniline and its derivatives are fundamental building blocks in the synthesis of a vast array of pharmaceuticals. They serve as key intermediates in the production of drugs for various diseases, including cancer and cardiovascular disorders. The reactivity of the amino group allows for a wide range of chemical transformations, making aniline derivatives versatile precursors in multi-step synthetic routes.

For example, aniline is a crucial starting material in the synthesis of key pharmaceutical intermediates such as methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate, which is a precursor for highly active narcotic analgesics. researchgate.net Furthermore, specific aniline derivatives are used in the synthesis of targeted therapies. For instance, 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline is a vital raw material for synthesizing non-receptor tyrosine protein kinase inhibitors for autoimmune diseases. nbinno.com Another example is the use of 4-(piperidyl-3-yl)aniline as an intermediate in the preparation of the PARP inhibitor niraparib, an anticancer drug. google.com

Given its structure, this compound has the potential to serve as a valuable intermediate in the synthesis of more complex molecules with desired pharmacological properties. Its biphenylamine core could be incorporated into various drug scaffolds to modulate their biological activity.

Studies on Biological Interactions with Biomolecules (Proteins, Nucleic Acids)

The therapeutic effects of drugs are a result of their interactions with biological macromolecules such as proteins and nucleic acids. Understanding these interactions at a molecular level is crucial for drug design and development.

Interactions with Proteins: The aniline moiety is a common feature in molecules designed to interact with specific protein targets. For example, molecular docking studies of N-(substituted)-4-methyl aniline derivatives have been used to understand their binding mode within the active site of the human aromatase enzyme, a target in breast cancer therapy. researchgate.net Similarly, docking simulations have helped to elucidate the binding of aniline-derived chalcone hybrids to the VEGFR-2 enzyme, a key player in angiogenesis. nih.gov

Interactions with Nucleic Acids: Aniline derivatives can also be designed to interact with nucleic acids. For instance, benzothiazole aniline derivatives have been shown to bind to the minor groove of DNA, and their platinum complexes likely act through intercalation. nih.gov Studies on 4-anilinoquinolinium aniline mustards have demonstrated their ability to alkylate nucleic acids, with the binding occurring in the DNA minor groove. nih.gov The interaction of porphyrins containing a phenyl group with nucleic acids has also been studied, revealing an intercalative binding mode. nih.gov These studies highlight the potential for this compound derivatives to be developed as DNA-targeting agents.

Drug Discovery Efforts and Pharmacological Properties

The aniline scaffold is prevalent in numerous drug candidates due to its structural versatility and ability to modulate physiological processes through interaction with biological targets. Drug discovery efforts often involve modifying the aniline core to optimize pharmacological properties such as bioavailability, solubility, and receptor selectivity.

The broad range of pharmacological activities exhibited by aniline derivatives makes them attractive starting points for drug discovery programs. A search of the DrugBank database reveals a multitude of approved drugs and investigational compounds containing the aniline moiety, highlighting its importance in pharmaceutical research. These compounds span a wide range of therapeutic areas, including infectious diseases, cancer, and neurological disorders. drugbank.com The continued exploration of novel aniline derivatives, such as those based on the this compound scaffold, holds promise for the discovery of new and improved medicines.

Applications in Materials Science and Organic Electronics

Derivatives of this compound are integral to advancements in materials science and organic electronics, demonstrating significant potential in a variety of applications due to their unique electronic and structural properties. These applications range from the development of novel semiconductors and sensors to their use as essential components in organic light-emitting diodes (OLEDs), advanced polymers, and as foundational molecules for more complex chemical structures.

Organic Semiconductors and Sensors Development

The structural framework of aniline derivatives, such as this compound, provides a basis for the development of organic semiconducting materials. The electrical properties of polyaniline (PANI) and its derivatives can be fine-tuned by modifying the aniline monomer, making them suitable for applications in chemical sensors. rsc.org For instance, thin films of PANI derivatives have shown high sensitivity to moisture and ammonia, indicating their potential in sensor design. rsc.org The performance of these sensors is influenced by the steric and electronic effects of the substituents on the aniline ring. rsc.org While direct research on this compound in this specific context is not extensively documented, the principles governing other substituted anilines suggest its potential as a valuable component in the synthesis of new organic semiconductors and sensing materials. The ability to modify the aniline structure allows for the tailoring of material properties to meet the demands of specific sensor applications. rsc.org

Hole Transport Materials in Organic Light-Emitting Diodes (OLEDs)

For example, a study on cross-linkable HTMs based on a dibenzofuran core and divinyltriphenylamine segments, which are aniline derivatives, demonstrated that strategic placement of the aniline moiety significantly impacts the material's properties. drexel.edu One such derivative, cross-linked 4-(dibenzo[b,d]furan-3-yl)-N,N-bis(4-vinylphenyl)aniline (3-CDTPA), exhibited a high hole mobility of 2.44 × 10⁻⁴ cm² V⁻¹ s⁻¹ and a deep highest occupied molecular orbital (HOMO) energy level of 5.50 eV. drexel.edu These properties are desirable for efficient hole injection and transport. When incorporated into a green quantum dot LED (QLED), this material contributed to a maximum external quantum efficiency of 18.59% and a current efficiency of 78.48 cd A⁻¹. drexel.edu In a solution-processed green OLED, the same HTM led to a maximum external quantum efficiency of 15.61% and a current efficiency of 52.51 cd A⁻¹. drexel.edu

The following table summarizes the performance of OLEDs and QLEDs utilizing an aniline-based hole transport material:

| Device Type | Hole Transport Material | Maximum External Quantum Efficiency (EQE) | Maximum Current Efficiency (CE) |

| Green QLED | 3-CDTPA | 18.59% | 78.48 cd A⁻¹ |

| Green OLED | 3-CDTPA | 15.61% | 52.51 cd A⁻¹ |

These findings underscore the importance of molecular engineering of aniline-based compounds to develop high-performance HTMs for next-generation display and lighting technologies.

Use in Dyes and Pigments for Coloration and Stability

Aniline and its derivatives, including this compound, are fundamental precursors in the synthesis of a wide array of dyes and pigments. myskinrecipes.comwikipedia.org A significant class of these colorants are azo dyes, which are characterized by the presence of one or more azo groups (–N=N–). nih.gov The synthesis of azo dyes typically involves a two-step process: the diazotization of a primary aromatic amine, such as an aniline derivative, followed by a coupling reaction with an electron-rich nucleophile. nih.govunb.ca

The specific aniline derivative and coupling component used in the synthesis determine the final color and properties of the dye. For example, the coupling of diazotized 4-methylaniline with a 1,2,4-triazole derivative has been shown to produce an azo dye in high yield. mdpi.com The resulting dyes can exist in different tautomeric forms, such as azo and hydrazone forms, and the equilibrium between these forms can be influenced by substituents on the aniline ring. nih.govmdpi.com

The stability and performance of these dyes are of critical importance. For instance, reactive dyes based on 4,4'-methylene bis-(2,3-dichloro aniline) have demonstrated good to excellent washing and rubbing fastness properties on various fibers. researchgate.net The coloration properties of these dyes are often characterized using colorimetric data, including L, a, b, C, H*, and K/S values. researchgate.net Aniline-based squaraine dyes have also been synthesized and studied, with research showing that the number and position of substituents on the aniline ring can significantly influence the dye's optical properties and aggregation behavior. researchgate.net

Polymer and Coating Enhancements (Thermal Stability, Degradation Resistance)

Derivatives of this compound are utilized in the formulation of advanced polymers and coatings to enhance their thermal stability and resistance to degradation. Polyaniline (PANI) and its copolymers are particularly noted for their application in corrosion protection coatings. mdpi.com The inclusion of PANI pigments in coatings can shift the open-circuit potential to a more noble zone, indicating improved corrosion resistance. mdpi.com For instance, epoxy coatings blended with PANI-ZnO nanocomposites have demonstrated superior barrier properties and lower ion diffusion in corrosive environments compared to pure epoxy coatings. mdpi.com

The degradation of polymer coatings, often initiated by exposure to UV radiation and humidity, can be mitigated by the incorporation of suitable additives. researchgate.netmdpi.com While specific studies on this compound in this role are limited, the general principles of using aniline-based compounds suggest their potential to improve the weather resistance of coatings. The chemical structure of the polymer plays a crucial role in its degradation and stabilization characteristics. researchgate.net

Exploration as Building Blocks for Complex Molecules

Aniline and its derivatives are versatile building blocks in organic synthesis, enabling the construction of a wide range of complex molecules. wikipedia.org Their utility stems from the reactivity of the amino group and the aromatic ring, which can undergo various chemical transformations. For example, aniline derivatives are key starting materials for the synthesis of triarylmethanes, which are valuable pharmacophores and are used in the production of dyes and photochromic agents. rsc.org

The reaction of anilines with aldehydes in the presence of a Brönsted acidic ionic liquid catalyst can produce aniline-based triarylmethanes in good to excellent yields. rsc.org Furthermore, aniline is a precursor to 4,4′-methylene diphenyl diamine (4,4′-MDA), an important intermediate in the production of polyurethanes. mdpi.com The synthesis of 4,4′-MDA involves the reaction of aniline with formaldehyde in an acidic medium. mdpi.com The understanding of the reaction mechanism at a molecular level is crucial for optimizing the synthesis and minimizing the formation of side products. mdpi.com The versatility of aniline derivatives as building blocks makes them indispensable in both industrial and academic research for the creation of novel and functional molecules.

Catalysis Research Utilizing Aniline Derivatives

Aniline derivatives have emerged as significant compounds in catalysis research, demonstrating their utility in a variety of chemical transformations. Their electronic properties, which can be tuned by substituents on the aromatic ring, make them effective catalysts in several reaction types.

Electron-rich p-substituted aniline derivatives have been shown to be superior nucleophilic catalysts for hydrazone formation and exchange under physiological conditions. researchgate.net This catalytic activity is crucial for dynamic covalent chemistry, which has applications in materials science and drug discovery. The mechanism of this catalysis involves the formation of an imine intermediate, with the reaction kinetics showing a dependence on the concentration of the aniline derivative. researchgate.net

In the realm of antioxidant research, aniline-derived diselenides have been investigated as mimics of the enzyme glutathione peroxidase (GPx). nih.gov The catalytic efficiency of these compounds in reducing hydrogen peroxide is dependent on the electronic character of the substituents on the aniline ring. nih.gov Electron-withdrawing groups have been found to increase the catalytic activity by facilitating the cleavage of the Se-Se bond. nih.gov

Furthermore, aniline derivatives are employed in metal-catalyzed reactions. For example, a palladium/S,O-ligand-based catalyst has been developed for the highly para-selective C-H olefination of aniline derivatives. nih.gov This methodology allows for the efficient functionalization of anilines at a remote position, which is a significant challenge in organic synthesis. nih.gov

The polymerization of aniline itself can be influenced by the presence of aniline derivatives, which can act as initiators and accelerate the reaction through an autocatalytic effect. acs.org Additionally, triarylboranes have been used in the catalytic reductive functionalization of aniline-derived amino acids, highlighting the broad scope of aniline derivatives in catalysis. osaka-u.ac.jp Magnetic poly(aniline-co-melamine) nanocomposites have also been fabricated and used as efficient and reusable catalysts for the synthesis of various heterocyclic compounds. nih.gov

Investigation of Catalytic Processes for Chemical Transformations

The presence of the aniline moiety in this compound makes it a suitable substrate for a range of catalytic cross-coupling reactions, which are fundamental in the synthesis of complex organic molecules.

One significant area of investigation is the palladium-catalyzed synthesis of carbazoles. Carbazoles are a class of nitrogen-containing heterocyclic compounds with important applications in materials science and pharmaceuticals. The synthesis of carbazoles can be achieved through a palladium-catalyzed reaction sequence that involves an intermolecular amination followed by an intramolecular direct arylation. In this context, derivatives of this compound can serve as key building blocks. For instance, in a tandem reaction, anilines can be reacted with 1,2-dihaloarenes using a palladium catalyst to form carbazole derivatives. The use of microwave irradiation has been shown to significantly reduce reaction times for such transformations organic-chemistry.org.

Another prominent catalytic process where this compound and its derivatives find application is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction is a powerful method for forming carbon-nitrogen bonds wikipedia.org. The reaction involves the coupling of an amine with an aryl halide or triflate. Derivatives of this compound can be utilized as the amine component in these reactions to synthesize more complex triarylamines nih.gov. The efficiency of the Buchwald-Hartwig amination is highly dependent on the choice of palladium catalyst, ligands, and reaction conditions beilstein-journals.org. Research in this area focuses on developing more active and versatile catalyst systems that can accommodate a wide range of substrates, including sterically hindered and electronically diverse anilines wikipedia.orgnih.gov.

The table below summarizes key research findings in the application of catalytic processes involving aniline derivatives, which are applicable to this compound.

| Catalytic Process | Catalyst System | Substrates | Product | Key Findings |

| Carbazole Synthesis | Palladium Nanocatalyst on Biochar | Anilines and 1,2-dihaloarenes | 9H-Carbazoles | Microwave irradiation drastically reduces reaction times and the catalyst is magnetically recoverable organic-chemistry.org. |

| Buchwald-Hartwig Amination | Pd(OAc)₂ with X-Phos ligand | Aryl halides and Anilines | N-Aryl amines | Effective for C(sp²)-N bond formation, with reaction outcomes influenced by the nature and position of substituents on the aniline beilstein-journals.org. |

| N-Arylated Carbazole Synthesis | Pd(OAc)₂ | Cyclic diaryliodonium salts and Anilines | N-Arylcarbazoles | Electron-poor aniline derivatives react smoothly to give good yields of the desired products nih.gov. |

Catalyst Development for Green Chemistry Applications

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In this context, the development of sustainable catalytic systems for reactions involving anilines is an active area of research.

One approach is the use of biocatalysts. For example, peroxidase enzymes have been used for the biocatalytic grafting of aniline onto natural lignin, a renewable biopolymer nih.govmdpi.com. This process utilizes an environmentally benign catalyst and a renewable feedstock to create a value-added amino-derivatized polymer with modified properties nih.govmdpi.com. Such biocatalytic strategies offer a green alternative to traditional chemical modification methods.

Another key aspect of green chemistry is the development of catalysts that can operate in environmentally friendly solvents, such as water or bio-based solvents, and the use of catalyst systems that can be easily recovered and reused. Research into palladium-catalyzed reactions, like the Buchwald-Hartwig amination, is increasingly focused on developing catalysts that are active under milder conditions and in greener solvent systems acsgcipr.org. The use of heterogeneous catalysts, such as palladium nanoparticles supported on biochar, for carbazole synthesis is an example of a greener approach, as the catalyst can be easily separated from the reaction mixture and reused organic-chemistry.org. Furthermore, replacing precious metal catalysts like palladium with more abundant and less toxic metals such as copper or nickel is a significant goal in green catalyst development for C-N cross-coupling reactions acsgcipr.org.

The following table highlights research findings related to catalyst development for green chemistry applications involving aniline derivatives.

| Green Chemistry Approach | Catalyst/Method | Application | Key Findings |

| Biocatalysis | Peroxidase Enzyme | Grafting of aniline onto lignin | Creates a value-added biopolymer using a renewable feedstock and an environmentally benign catalyst nih.govmdpi.com. |

| Heterogeneous Catalysis | Palladium Nanoparticles on Biochar | Carbazole Synthesis | The catalyst is recoverable and reusable, and the reaction can be performed under microwave irradiation to reduce energy consumption organic-chemistry.org. |

| Alternative Catalysts | Copper and Nickel Catalysts | Buchwald-Hartwig type reactions | Aims to replace precious palladium catalysts with more abundant and less toxic metals acsgcipr.org. |

Potential in Agricultural Chemistry Research

Aniline and its derivatives have a history of use in the synthesis of various agrochemicals, including herbicides and pesticides. The structural motif of this compound suggests its potential as a scaffold for the development of new agrochemicals with specific biological activities.

Research in this area includes the design and synthesis of novel herbicidal compounds. For instance, patents have been filed for herbicidal compositions containing aniline derivatives, indicating the ongoing interest in this class of compounds for weed management google.com. The presence of the methylphenyl group in this compound could influence the compound's uptake, transport, and binding to target sites in plants, potentially leading to new herbicides with improved efficacy or selectivity. The development of novel aryl-naphthyl methanone derivatives as potential 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors, a key target for herbicides, showcases a strategy where aniline-like structures can be incorporated into more complex molecules to achieve desired herbicidal activity nih.gov. Similarly, the synthesis of novel picolinic acid derivatives containing aryl-substituted pyrazoles as potential synthetic auxin herbicides demonstrates the modular approach to herbicide design, where aniline-based fragments could be explored mdpi.commdpi.com.

The table below presents research findings indicating the potential of aniline derivatives in agricultural chemistry.

| Application Area | Compound Class | Target/Mode of Action | Key Findings |

| Herbicides | Aniline Derivatives in Compositions | Broad herbicidal spectrum | Effective against grown weeds with high safety to paddy rice google.com. |

| Herbicides | Aryl-Naphthyl Methanone Derivatives | 4-Hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors | Some synthesized compounds displayed preferable herbicidal activity in post-emergence applications nih.gov. |

| Herbicides | 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acids | Synthetic Auxin Herbicides | Some compounds exhibited better post-emergence herbicidal activity than existing commercial herbicides mdpi.com. |

Environmental Chemistry Studies: Degradation Pathways and Fate

Understanding the environmental fate of chemical compounds is crucial for assessing their potential impact on ecosystems. For this compound, its degradation pathways are expected to be influenced by both the aniline and the biphenyl-like structure. The primary mechanisms for the environmental degradation of anilines are biodegradation and photodegradation.

Biodegradation: Microorganisms in soil and water play a significant role in the breakdown of aniline and its derivatives. The biodegradation of aniline typically proceeds through an initial oxidation step to form catechol, which is then further metabolized through ring cleavage pathways (ortho- or meta-cleavage) to ultimately yield carbon dioxide and water nih.govnih.gov. The presence of the 4-methylphenyl substituent on the this compound molecule is likely to influence the rate and pathway of biodegradation. While some microorganisms can degrade a range of substituted anilines, the specific enzymes involved may exhibit different substrate specificities nih.gov. For instance, a bacterial strain capable of degrading aniline might not be able to utilize methyl-substituted anilines as a growth substrate nih.gov. The degradation of substituted anilines can be initiated by dioxygenase enzymes that hydroxylate the aromatic ring, leading to the formation of substituted catechols nih.gov.

Based on the known degradation pathways of aniline and substituted aromatic compounds, a plausible degradation pathway for this compound can be proposed:

Initial Oxidation: The aniline ring is hydroxylated by mono- or dioxygenases to form aminomethylphenyl-catechol.

Ring Cleavage: The catechol intermediate undergoes ortho- or meta-cleavage, breaking the aromatic ring.

Further Metabolism: The resulting aliphatic intermediates are further metabolized through established pathways (e.g., the beta-ketoadipate pathway) to simpler molecules like succinate and acetyl-CoA, which can then enter the central metabolic cycles of microorganisms.

Mineralization: Ultimately, the compound is mineralized to carbon dioxide, water, and inorganic nitrogen.

The persistence of this compound in the environment will depend on various factors, including the microbial communities present, sunlight intensity, and other environmental conditions.

The following table summarizes the key processes and findings related to the environmental degradation of aniline, which can be extrapolated to this compound.